molecular formula C10H6N2O4S B5729301 6-nitro-2-oxo-2H-chromene-3-carbothioamide

6-nitro-2-oxo-2H-chromene-3-carbothioamide

Cat. No. B5729301
M. Wt: 250.23 g/mol
InChI Key: YNAZGVCXXNMBEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-nitro-2-oxo-2H-chromene-3-carbothioamide, also known as NOCC, is a synthetic organic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of chromene derivatives, which have been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The exact mechanism of action of 6-nitro-2-oxo-2H-chromene-3-carbothioamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in the proliferation of cancer cells, such as topoisomerase II and DNA polymerase.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes involved in cell proliferation. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-nitro-2-oxo-2H-chromene-3-carbothioamide is its potent anticancer activity against a variety of cancer cell lines. Additionally, this compound possesses anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on 6-nitro-2-oxo-2H-chromene-3-carbothioamide. One possible direction is to investigate the potential of this compound as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases, such as arthritis and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Finally, the development of more efficient synthesis methods for this compound may improve its bioavailability and efficacy in vivo.

Synthesis Methods

The synthesis of 6-nitro-2-oxo-2H-chromene-3-carbothioamide involves the condensation of 6-nitro-2H-chromene-3-carbaldehyde with thiosemicarbazide in the presence of a catalyst. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to the corresponding thiosemicarbazone. The thiosemicarbazone is then cyclized to form the final product, this compound.

Scientific Research Applications

6-nitro-2-oxo-2H-chromene-3-carbothioamide has been extensively studied for its potential as a therapeutic agent. It has been shown to possess potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

6-nitro-2-oxochromene-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4S/c11-9(17)7-4-5-3-6(12(14)15)1-2-8(5)16-10(7)13/h1-4H,(H2,11,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAZGVCXXNMBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)O2)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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